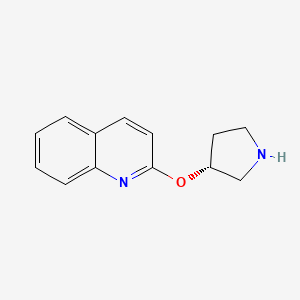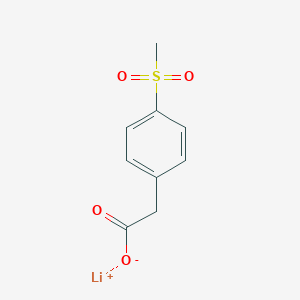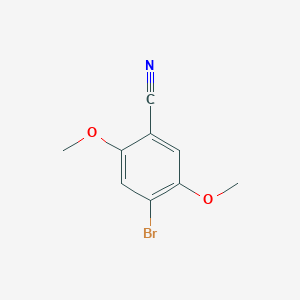![molecular formula C17H18O2 B12065071 4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 75472-36-5](/img/structure/B12065071.png)
4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd ist eine organische Verbindung mit der Summenformel C17H18O2. Es ist ein Derivat von Biphenyl, bei dem einer der Phenylringe durch eine Butoxygruppe und eine Aldehydgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd umfasst typischerweise die folgenden Schritte:
Bildung von 4’-Butoxy-[1,1’-Biphenyl]: Dies kann durch eine Suzuki-Miyaura-Kupplungsreaktion zwischen 4-Brom-1-butoxybenzol und Phenylboronsäure in Gegenwart eines Palladiumkatalysators erreicht werden.
Oxidation zu Aldehyd: Das resultierende 4’-Butoxy-[1,1’-Biphenyl] kann unter Verwendung von Reagenzien wie Pyridiniumchlorchromat (PCC) oder Dess-Martin-Periodan zu 4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd oxidiert werden.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist.
Analyse Chemischer Reaktionen
Reaktionstypen: 4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Die Butoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid, PCC, Dess-Martin-Periodan.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile, abhängig von der gewünschten Substitution.
Hauptprodukte:
Oxidation: 4’-Butoxy-[1,1’-Biphenyl]-4-carbonsäure.
Reduktion: 4’-Butoxy-[1,1’-Biphenyl]-4-methanol.
Substitution: Die Produkte variieren je nach verwendetem Nukleophil.
4. Wissenschaftliche Forschungsanwendungen
4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaft: Es kann bei der Entwicklung von Flüssigkristallen und anderen fortschrittlichen Materialien eingesetzt werden.
Biologische Studien: Seine Derivate können auf potenzielle biologische Aktivitäten und pharmazeutische Anwendungen untersucht werden.
Industrielle Anwendungen: Es kann bei der Herstellung von Spezialchemikalien und Polymeren verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd hängt von seiner spezifischen Anwendung ab. In der organischen Synthese wirkt es als Baustein für komplexere Moleküle. In biologischen Systemen würde sein Mechanismus von dem spezifischen Ziel und dem Weg abhängen, mit dem es interagiert, was weitere Forschung erfordert, um ihn aufzuklären.
Ähnliche Verbindungen:
4’-Butoxy-[1,1’-Biphenyl]-4-ylboronsäure: Ähnliche Struktur, aber mit einer Boronsäuregruppe anstelle eines Aldehyds.
4’-Butoxy-[1,1’-Biphenyl]-4-carbonitril: Ähnliche Struktur, aber mit einer Nitrilgruppe anstelle eines Aldehyds.
Einzigartigkeit: 4’-Butoxy-[1,1’-Biphenyl]-4-carbaldehyd ist aufgrund des Vorhandenseins sowohl einer Butoxygruppe als auch einer Aldehydgruppe an der Biphenylstruktur einzigartig.
Wissenschaftliche Forschungsanwendungen
4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of liquid crystals and other advanced materials.
Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.
Industrial Applications: It can be used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which requires further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
4’-Butoxy-[1,1’-biphenyl]-4-ylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
4’-Butoxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness: 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a butoxy group and an aldehyde group on the biphenyl structure
Eigenschaften
CAS-Nummer |
75472-36-5 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
4-(4-butoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C17H18O2/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
QZWLHLHITRMUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)





